Structure Elucidation of Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate
Structure Elucidation of Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate
An In-depth Technical Guide for Drug Development Professionals
Abstract
The unequivocal determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. It ensures reproducibility, informs structure-activity relationship (SAR) studies, and is a critical component of regulatory submissions. This guide provides an in-depth, multi-technique approach to the complete structure elucidation of Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate, a novel piperazine derivative. By synergistically applying Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, we present a self-validating workflow that moves from molecular formula determination to the precise mapping of atomic connectivity. This document is intended for researchers, chemists, and analytical scientists who require a robust framework for the structural characterization of small organic molecules.
Introduction: The Rationale for a Multi-Pronged Analytical Approach
Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate belongs to the piperazine class of compounds, a scaffold frequently found in pharmacologically active agents due to its advantageous physicochemical properties and synthetic tractability.[1] The presence of a brominated aromatic ring, a piperazine core, and a carbamate functional group necessitates a comprehensive analytical strategy to confirm its identity and purity. No single technique can provide all the necessary structural information. Therefore, we employ a synergistic workflow:
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Mass Spectrometry (MS): To determine the molecular weight, confirm the elemental composition (specifically the presence of bromine), and provide initial structural clues through fragmentation analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the precise connectivity of the carbon-hydrogen framework through one- and two-dimensional experiments. NMR is the gold standard for unambiguous structure determination in solution.[2][3]
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Fourier-Transform Infrared (FTIR) Spectroscopy: To rapidly confirm the presence of key functional groups, such as the carbamate carbonyl, providing orthogonal validation of the proposed structure.
This guide explains not just the protocols but the causality behind our analytical choices, ensuring a logical and scientifically sound elucidation process.
Integrated Workflow for Structure Elucidation
The process of structure elucidation follows a logical progression from broad characteristics to fine atomic detail. Our approach is designed to be self-validating, where the hypothesis generated from one technique is confirmed or refined by the next.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Weight and Initial Fragmentation
Expertise & Rationale: MS is the first logical step as it provides the molecular weight, the most fundamental property of the molecule. For halogenated compounds, the characteristic isotopic pattern is a powerful diagnostic tool. We utilize Electrospray Ionization (ESI), a soft ionization technique, to preserve the molecular ion, followed by collision-induced dissociation (CID) for fragmentation analysis.[4]
Experimental Protocol: LC-ESI-MS/MS
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Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 (Full Scan) Parameters:
-
Mass Range: 100-600 m/z
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 120 V
-
-
MS2 (Tandem MS) Parameters:
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Precursor Ion: Isolate the [M+H]⁺ ion.
-
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
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Data Interpretation & Results
The molecular formula is C₁₅H₂₁BrN₂O₂ . The expected monoisotopic mass is 340.0835 u. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), provides a definitive signature.
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Molecular Ion Peak: The full scan mass spectrum will show two prominent peaks for the protonated molecule [M+H]⁺.
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m/z 341.0913: Corresponding to [C₁₅H₂₂⁷⁹BrN₂O₂]⁺
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m/z 343.0892: Corresponding to [C₁₅H₂₂⁸¹BrN₂O₂]⁺
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The near 1:1 intensity ratio of these peaks is conclusive evidence for the presence of a single bromine atom.
-
-
Fragmentation Analysis: Tandem MS (MS/MS) of the precursor ion (m/z 341.1) reveals the molecule's weakest points and confirms the connectivity of its building blocks.
Caption: Proposed MS/MS fragmentation pathway.
Data Summary: Mass Spectrometry
| m/z (Observed) | Proposed Fragment Ion | Formula of Fragment | Interpretation |
| 341.09 / 343.09 | [M+H]⁺ | [C₁₅H₂₂BrN₂O₂]⁺ | Molecular ion; confirms formula and Br presence. |
| 285.03 / 287.03 | [M+H - C₄H₈]⁺ | [C₁₁H₁₄BrN₂O₂]⁺ | Loss of isobutylene from the isobutyl group. |
| 241.02 / 243.02 | [M+H - C₄H₉OCO]⁺ | [C₁₀H₁₃BrN₂]⁺ | Cleavage of the carbamate, yielding 1-(4-bromophenyl)piperazine. |
| 155.95 / 157.95 | [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | Bromophenyl cation fragment. |
| 57.07 | [C₄H₉]⁺ | [C₄H₉]⁺ | Isobutyl cation. |
NMR Spectroscopy: Mapping the Molecular Skeleton
Expertise & Rationale: While MS provides the formula, NMR spectroscopy provides the blueprint of atomic connectivity.[5] We use a suite of experiments: ¹H NMR for proton environments, ¹³C NMR for the carbon backbone, and 2D NMR (COSY, HSQC, HMBC) to unambiguously link all the pieces together. The causality is clear: 1D spectra suggest fragments, and 2D spectra prove how they are connected.
Experimental Protocol: NMR
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Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
¹H NMR: Acquire 16 scans with a 1-second relaxation delay.
-
¹³C{¹H} NMR: Acquire 1024 scans using a proton-decoupled pulse program.
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2D Experiments: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments to establish correlations.
Data Interpretation & Results
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¹H NMR Analysis:
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Aromatic Region (~7.3-6.8 ppm): Two doublets showing an AA'BB' splitting pattern are expected, characteristic of a 1,4-disubstituted benzene ring. The integration should correspond to 4 protons.
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Piperazine Region (~3.8-3.1 ppm): Two sets of multiplets, each integrating to 4 protons. The protons alpha to the carbamate nitrogen (~3.7 ppm) will be downfield from those alpha to the aromatic nitrogen (~3.2 ppm). Their signals may be broad due to conformational exchange.[6]
-
Isobutyl Group: This group will show three distinct signals: a doublet for the -CH₂- protons (~3.9 ppm), a multiplet for the -CH- proton (~2.0 ppm), and a doublet for the two -CH₃ groups (~0.9 ppm), with integrations of 2H, 1H, and 6H respectively.
-
-
¹³C NMR Analysis:
-
Aromatic Carbons: Four signals are expected: two for the protonated carbons, one for the carbon attached to bromine (C-Br), and one for the carbon attached to nitrogen (C-N).
-
Carbamate Carbonyl: A characteristic peak around 155 ppm.
-
Piperazine Carbons: Two signals for the non-equivalent piperazine carbons.
-
Isobutyl Carbons: Three signals corresponding to the -CH₂-, -CH-, and -CH₃ carbons.
-
-
2D NMR Correlation (The Final Proof):
-
COSY: Will show correlation between the -CH₂-, -CH-, and -CH₃ protons of the isobutyl group, confirming its structure. It will also show correlations within the aromatic spin system.
-
HSQC: Will link each proton signal to its directly attached carbon atom.
-
HMBC (Key Experiment): This long-range correlation is crucial for connecting the fragments.[7] Key correlations would be:
-
From the isobutyl -CH₂- protons to the carbamate C =O carbon.
-
From the piperazine protons (next to the carbamate) to the carbamate C =O carbon.
-
From the piperazine protons (next to the aromatic ring) to the aromatic carbons.
-
-
Data Summary: Predicted NMR Assignments (in CDCl₃)
Table 1: ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d | 2H | Aromatic (H-3, H-5) |
| ~6.85 | d | 2H | Aromatic (H-2, H-6) |
| ~3.90 | d | 2H | Isobutyl (-O-CH₂ -) |
| ~3.70 | t | 4H | Piperazine (-N-CH₂ -CH₂-N(Ar)) |
| ~3.15 | t | 4H | Piperazine (Ar-N-CH₂ -) |
| ~1.95 | m | 1H | Isobutyl (-CH(CH₃ )₂) |
| ~0.95 | d | 6H | Isobutyl (-CH(CH₃ )₂) |
Table 2: ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | Carbamate C=O |
| ~150.0 | Aromatic C-N |
| ~132.0 | Aromatic C-H |
| ~118.0 | Aromatic C-H |
| ~113.0 | Aromatic C-Br |
| ~71.0 | Isobutyl -O-C H₂- |
| ~50.0 | Piperazine C-N(Ar) |
| ~44.0 | Piperazine C-N(C=O) |
| ~28.0 | Isobutyl -C H- |
| ~19.0 | Isobutyl -C H₃ |
FTIR Spectroscopy: Functional Group Confirmation
Expertise & Rationale: FTIR is a rapid and non-destructive technique that provides orthogonal confirmation of the functional groups identified by MS and NMR. The presence of a strong carbonyl absorption is a critical and easily identifiable feature for this molecule.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.
-
Data Acquisition: Collect 16 scans at a resolution of 4 cm⁻¹.
Data Interpretation & Results
The IR spectrum provides a characteristic fingerprint of the molecule's functional groups.
Data Summary: Key FTIR Absorptions
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium-Strong | C-H (aliphatic) stretching |
| ~1695 | Strong | C=O (carbamate) stretching[8] |
| ~1480 | Medium | C=C (aromatic) stretching |
| ~1240 | Strong | C-N (carbamate/piperazine) stretching |
| ~1170 | Strong | C-O (carbamate ester) stretching |
| ~820 | Strong | C-H out-of-plane bend (1,4-disubstituted aromatic) |
Conclusion: A Unified Structural Assignment
The collective evidence from mass spectrometry, multi-dimensional NMR, and infrared spectroscopy provides an unambiguous and self-validated structural assignment for Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate.
-
MS confirmed the molecular formula C₁₅H₂₁BrN₂O₂ via high-resolution mass and the characteristic 1:1 isotopic signature of bromine.
-
FTIR confirmed the presence of key functional groups, most notably the carbamate C=O, aromatic ring, and aliphatic C-H bonds.
-
NMR (¹H, ¹³C, COSY, HSQC, and HMBC) provided the definitive atomic connectivity, linking the isobutyl group to the carbamate oxygen, the carbamate to a piperazine nitrogen, and the second piperazine nitrogen to the 4-position of the bromophenyl ring.
This integrated analytical approach exemplifies a robust strategy for the structural elucidation of novel small molecules in a drug development setting, ensuring the highest level of scientific integrity and confidence in the material's identity.
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